molecular formula C8H4BrFS B8505565 5-Bromo-6-fluorobenzo[b]thiophene

5-Bromo-6-fluorobenzo[b]thiophene

Cat. No. B8505565
M. Wt: 231.09 g/mol
InChI Key: AASRSBQIWRXUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrFS and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-fluorobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluorobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-6-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H

InChI Key

AASRSBQIWRXUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25c above, 5-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid (I-28c: 240 mg 0.875 mmol) in DMA (4 mL) and DBU (0.523 mL, 3.503 mmol) were heated in microwave to afford the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 110 mg of the product (55% yield).
Name
5-bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
0.523 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

Polyphosphoric acid (13.9 g) was stirred in chlorobenzene (50 mL) at 130° C. (4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane (7.7 g, 0.0238 mol) in chlorobenzene (15.4 mL) was added dropwise at 130° C. The mixture was then stirred at 130° C. for 10 h. The solvent was removed and the residue was extracted with toluene, hexane, and then water. The organic phase was combined and washed with saturated NaHCO3 solution and brine, and then dried over Na2SO4. The products 5-bromo-4-fluorobenzo[b]thiophene and 5-bromo-6-fluorobenzo[b]thiophene were obtained after purification via column chromatography (3.6 g, 65.5%).
[Compound]
Name
Polyphosphoric acid
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
(4-bromo-3-fluorophenyl)(2,2-diethoxyethyl)sulfane
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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